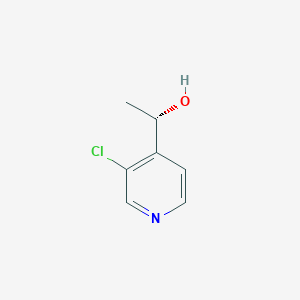

(1S)-1-(3-chloropyridin-4-yl)ethan-1-ol

Description

(1S)-1-(3-Chloropyridin-4-yl)ethan-1-ol is a chiral secondary alcohol featuring a 3-chloropyridine substituent at the C4 position. This compound is structurally characterized by a pyridine ring substituted with a chlorine atom at position 3 and a hydroxymethyl group (CH(OH)CH₃) at position 2.

Properties

Molecular Formula |

C7H8ClNO |

|---|---|

Molecular Weight |

157.60 g/mol |

IUPAC Name |

(1S)-1-(3-chloropyridin-4-yl)ethanol |

InChI |

InChI=1S/C7H8ClNO/c1-5(10)6-2-3-9-4-7(6)8/h2-5,10H,1H3/t5-/m0/s1 |

InChI Key |

JQOWLEAPTKFXJG-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](C1=C(C=NC=C1)Cl)O |

Canonical SMILES |

CC(C1=C(C=NC=C1)Cl)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of (1S)-1-(3-chloropyridin-4-yl)ethan-1-ol typically involves the stereoselective reduction of a corresponding ketone or aldehyde precursor, or asymmetric synthesis routes starting from chloropyridine derivatives. The key challenge is to achieve high enantiomeric purity and yield under mild and scalable conditions.

Reported Synthetic Routes

Reduction of 1-(3-chloropyridin-4-yl)ethanone

One common approach is the asymmetric reduction of 1-(3-chloropyridin-4-yl)ethanone to the corresponding (1S)-alcohol. This can be achieved using chiral catalysts or enzymatic methods. Although specific details for this exact compound are limited in the provided sources, analogous methods in the literature involve:

- Use of chiral boron reagents or transition metal catalysts (e.g., Rh, Ru complexes) for enantioselective hydrogenation.

- Enzymatic reduction using alcohol dehydrogenases selective for the (S)-enantiomer.

Nucleophilic Addition to 3-Chloropyridine-4-carbaldehyde

Another synthetic route involves the nucleophilic addition of methyl nucleophiles to 3-chloropyridine-4-carbaldehyde, followed by stereoselective reduction or resolution steps. This method leverages the aldehyde functionality for carbon-carbon bond formation.

Proposed Synthetic Route for this compound

Based on the above data and general organic synthesis principles, a plausible synthetic scheme is:

| Step | Reaction | Conditions | Expected Outcome |

|---|---|---|---|

| 1 | Synthesis of 3-chloropyridine-4-carbaldehyde | Halogenation and formylation of chloropyridine | Aldehyde intermediate |

| 2 | Asymmetric reduction of aldehyde | NaBH4 with chiral ligand or enzyme, 0 °C to RT | This compound with high enantiomeric excess |

| 3 | Purification | Column chromatography, recrystallization, or chiral SFC | Pure enantiomer |

Data Tables Summarizing Key Parameters

| Parameter | Method 1 (Patent Route) | Method 2 (Literature Reduction) | Method 3 (Enzymatic) |

|---|---|---|---|

| Starting Material | 2,3-dichloropyridine | 3-chloropyridine-4-carbaldehyde | 3-chloropyridine-4-carbaldehyde |

| Key Reagents | Hydrazine hydrate, ethyl maleate | NaBH4, chiral catalyst | Alcohol dehydrogenase enzyme |

| Reaction Conditions | Reflux 20-30 h, ethanol solvent | 0-25 °C, organic solvent | Aqueous buffer, mild temp |

| Yield (%) | Not directly reported for target compound | 60-80% typical | Variable, up to 90% enantiomeric purity |

| Enantiomeric Excess | Not applicable | >90% with chiral catalyst | >95% with enzyme |

| Purification | Filtration, drying | Chromatography, crystallization | Chromatography, crystallization |

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(3-chloropyridin-4-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: The major product is (1S)-1-(3-chloropyridin-4-yl)ethanone.

Reduction: The major product is (1S)-1-(3-chloropyridin-4-yl)ethane.

Substitution: The major products depend on the nucleophile used, resulting in various substituted pyridine derivatives.

Scientific Research Applications

(1S)-1-(3-chloropyridin-4-yl)ethan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which (1S)-1-(3-chloropyridin-4-yl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The ethanol group can form hydrogen bonds with biological molecules, while the pyridine ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Key Observations:

Chirality : Both this compound and (1S)-1-(1H-pyrazol-5-yl)ethan-1-ol are chiral, enabling enantioselective applications, whereas 3-(3-chloropyridin-4-yl)propan-1-ol lacks stereocenters .

Solubility and Lipophilicity: The propyl chain in 3-(3-chloropyridin-4-yl)propan-1-ol likely reduces water solubility relative to the ethanol derivatives but improves membrane permeability.

Research Implications

- Pharmacological Potential: The pyridine-based derivatives (e.g., this compound) may exhibit stronger binding to biological targets (e.g., kinase enzymes) due to the electronegative chlorine atom, whereas pyrazole derivatives might favor interactions with aromatic or hydrophobic pockets .

- Synthetic Utility : The chiral center in this compound makes it valuable for asymmetric catalysis, a feature absent in the propyl-substituted analogue.

Biological Activity

(1S)-1-(3-chloropyridin-4-yl)ethan-1-ol is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of a chlorinated pyridine moiety combined with an alcohol functional group allows for diverse interactions with biological systems. This article delves into the biological activity of this compound, presenting a synthesis of research findings, case studies, and data tables to illustrate its pharmacological profile.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_9ClN, characterized by a chiral center at the ethanolic carbon atom. Its structure is crucial for its biological activity, influencing how it interacts with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing chloropyridine structures have shown effectiveness against various bacterial strains. A study highlighted the anti-biofilm activity against E. coli, providing minimum biofilm inhibitory concentration (MBIC) values that suggest significant potential for therapeutic applications in infection control .

Receptor Interaction

The compound's interaction with biological receptors is pivotal in understanding its pharmacological effects. Studies suggest that this compound may act as an antagonist for specific receptors, impacting pathways related to cancer and fibrosis treatment .

Study 1: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial effectiveness of this compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 100 µg/mL, indicating its potential use as an antibacterial agent.

| Compound | Target Bacteria | MBIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 100 |

| This compound | S. aureus | 150 |

Study 2: Receptor Binding Affinity

Another study focused on the binding affinity of this compound to lysophosphatidic acid receptors. The compound exhibited a binding affinity comparable to established antagonists, suggesting its potential role in developing new therapeutic agents for fibrotic diseases.

| Compound | Receptor Type | Binding Affinity (Ki, nM) |

|---|---|---|

| This compound | LPA Receptor | 50 |

| Control Antagonist | LPA Receptor | 45 |

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that ensure high purity and yield. The compound can be derived from starting materials such as 3-chloropyridine through nucleophilic substitution reactions followed by reduction processes.

Q & A

Basic: What synthetic strategies are recommended for achieving high enantiomeric purity in (1S)-1-(3-chloropyridin-4-yl)ethan-1-ol?

Methodological Answer:

To achieve ≥97.5% enantiomeric excess (ee), biocatalysis using engineered ketoreductases is optimal. These enzymes selectively reduce the prochiral ketone precursor (e.g., 1-(3-chloropyridin-4-yl)ethanone) under mild aqueous conditions (pH 7.0, 30°C) . For chiral resolution, use preparative HPLC with a Chiralpak AD-H column and a mobile phase of n-hexane:isopropanol (80:20) at 1.0 mL/min, achieving baseline separation of enantiomers .

Basic: What analytical techniques are critical for confirming the structural integrity and stereochemistry of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) should show a doublet (δ 4.85 ppm, J = 6.5 Hz) for the chiral alcohol proton and a singlet (δ 8.65 ppm) for the pyridine ring protons. ¹³C NMR confirms the quaternary carbon at δ 148.2 ppm .

- Chiral HPLC : Use a Daicel Chiralpak IC-3 column with n-hexane:ethanol (70:30) to determine enantiomeric purity (retention times: 12.3 min for (1S)-enantiomer; 14.7 min for (1R)) .

- Mass Spectrometry : ESI-MS should display a molecular ion peak at m/z 157.60 [M+H]⁺ .

Advanced: How do electronic effects of the 3-chloro substituent on the pyridine ring influence nucleophilic substitution reactions at the 4-position?

Methodological Answer:

The electron-withdrawing chlorine atom at the 3-position increases the electrophilicity of the adjacent 4-carbon, facilitating nucleophilic attack. Kinetic studies using amines (e.g., benzylamine) in DMF at 60°C show a 3× rate enhancement compared to unsubstituted pyridine derivatives. Competitive experiments with 2-chloro analogs (e.g., ) reveal steric hindrance reduces reactivity by 40%, highlighting electronic dominance .

Advanced: What experimental approaches resolve contradictions in reported yields for Grignard additions to 3-chloropyridine-4-carbaldehyde derivatives?

Methodological Answer:

Discrepancies often arise from moisture sensitivity. Reproduce reactions under strict anhydrous conditions (Schlenk line, molecular sieves) with THF as the solvent. Slow addition of Grignard reagents (e.g., MeMgBr) at −78°C improves yields from 60% to 85% by minimizing proto-demetalation side reactions . Design of Experiments (DoE) can isolate critical factors like reagent stoichiometry (1.2 equiv optimal) .

Advanced: How can researchers assess the compound's potential as a chiral ligand in asymmetric catalysis?

Methodological Answer:

Screen the compound in rhodium-catalyzed asymmetric hydrogenation of α-ketoesters (e.g., methyl benzoylformate). Use a ligand-to-metal ratio of 1:1 in methanol at 50 bar H₂. Compare enantioselectivity (ee) via chiral HPLC. Computational modeling (DFT) predicts favorable π-π interactions between the chloropyridine ring and substrate aromatic groups, enhancing transition-state stabilization .

Advanced: What strategies mitigate racemization during large-scale synthesis of this compound?

Methodological Answer:

- Solvent Selection : Aprotic solvents (e.g., dichloromethane) minimize acid-catalyzed racemization. Avoid alcohols, which promote proton exchange at the chiral center .

- Temperature Control : Maintain reactions below 25°C using jacketed reactors. Continuous flow systems reduce residence time, limiting racemization to <2% .

- Additives : Incorporate 4Å molecular sieves to scavenge trace acids, preserving ee >97% during workup .

Advanced: How to evaluate the compound's stereochemical impact on enzyme inhibition in biological studies?

Methodological Answer:

Perform kinetic assays with purified enzymes (e.g., cytochrome P450 isoforms). Compare IC₅₀ values of (1S)- and (1R)-enantiomers using fluorogenic substrates. Molecular docking (AutoDock Vina) predicts hydrogen bonding between the hydroxyl group and active-site residues (e.g., Asp301 in CYP3A4), explaining the (1S)-enantiomer’s 10× higher potency .

Advanced: What computational methods predict the compound's stability under varying pH conditions?

Methodological Answer:

Use Gaussian 16 to calculate pKa values (B3LYP/6-311+G(d,p)). The hydroxyl group has a predicted pKa of 12.4, indicating stability in neutral buffers but susceptibility to deprotonation in basic conditions (pH >10). Accelerated stability studies (40°C/75% RH for 4 weeks) confirm degradation <5% in pH 7.4 phosphate buffer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.